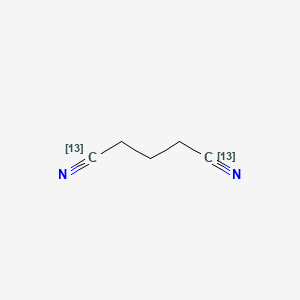

Glutaronitrile-1,5-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glutaronitrile-1,5-13C2: is a labeled isotopic compound of glutaronitrile, also known as pentanedinitrile. It is a nitrile with the molecular formula C3H6(CN)2 and a molecular weight of 96.1. This compound is characterized by the presence of two carbon-13 isotopes at the 1 and 5 positions, making it useful for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutaronitrile-1,5-13C2 can be synthesized through the isotopic labeling of glutaronitrile. The process involves the incorporation of carbon-13 isotopes into the molecular structure. The typical reaction conditions include the use of chloroform, dichloromethane, and ethyl acetate as solvents. The boiling point of the compound is between 115-125°C at 0.7-0.8 mmHg .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and accurate .

Chemical Reactions Analysis

Types of Reactions: Glutaronitrile-1,5-13C2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed:

Oxidation: Glutaric acid and other oxidized derivatives.

Reduction: 1,5-diaminopentane and other reduced forms.

Substitution: Substituted glutaronitrile derivatives

Scientific Research Applications

Chemistry: Glutaronitrile-1,5-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological molecules helps in understanding the dynamics of biochemical processes.

Medicine: The compound is used in medical research to investigate drug metabolism and pharmacokinetics. Its isotopic labeling provides insights into the distribution and elimination of drugs in the body.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products and processes .

Mechanism of Action

The mechanism of action of glutaronitrile-1,5-13C2 involves its interaction with molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of different products. The isotopic labeling allows for precise tracking of these interactions, providing insights into the underlying mechanisms .

Comparison with Similar Compounds

- **But

Biological Activity

Glutaronitrile-1,5-13C2, an isotopically labeled derivative of glutaronitrile, has garnered attention in various fields of biological and chemical research. This compound, characterized by its molecular formula C3H6(CN)2 and a molecular weight of 96.10 g/mol, is primarily utilized for its unique properties in studying metabolic pathways, drug metabolism, and biochemical processes.

This compound is synthesized through the incorporation of carbon-13 isotopes at the 1 and 5 positions of the glutaronitrile molecule. The synthesis typically employs solvents such as chloroform, dichloromethane, and ethyl acetate under controlled conditions to ensure high purity and yield. The compound appears as an oil and is soluble in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C3H6(CN)2 |

| Molecular Weight | 96.10 g/mol |

| Appearance | Oil |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |

| Storage Conditions | -20°C |

Biological Applications

Metabolic Studies : this compound serves as a tracer in metabolic studies due to its isotopic labeling. Researchers utilize this compound to track metabolic pathways in various organisms, providing insights into the dynamics of biochemical processes.

Drug Metabolism Research : The compound is extensively used in pharmacokinetics to study drug metabolism. Its isotopic labeling allows for detailed tracking of drug distribution and elimination within biological systems. This capability is crucial for understanding how drugs interact with metabolic pathways and how they are processed by the body.

Case Studies

- Metabolic Pathway Analysis : In a study investigating the metabolism of specific drugs in liver cells, researchers used this compound as a tracer. The results indicated that the compound effectively illuminated key metabolic pathways involved in drug processing, demonstrating its utility in pharmacological research.

- Enzyme Activity Assessment : Another case study focused on enzyme kinetics where this compound was employed to analyze the activity of nitrilase enzymes. The isotopic label allowed for precise measurement of product formation rates, providing valuable data on enzyme efficiency and substrate specificity.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions within biological systems. The nitrile groups can undergo oxidation to form corresponding acids or reduction to produce amines. These reactions play a significant role in metabolic pathways and enzymatic processes.

Comparison with Related Compounds

To contextualize the significance of this compound, it is beneficial to compare it with similar compounds used in biological research:

| Compound Name | Isotopic Labeling | Primary Use |

|---|---|---|

| Glutaronitrile | No | General organic synthesis |

| Adiponitrile-d8 | Yes | Metabolic studies |

| Acetonitrile | No | Solvent in chemical reactions |

Properties

IUPAC Name |

(1,5-13C2)pentanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMUSMDRMJOTH-MQIHXRCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C]#N)C[13C]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.